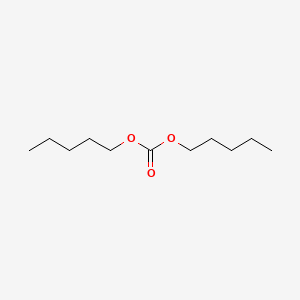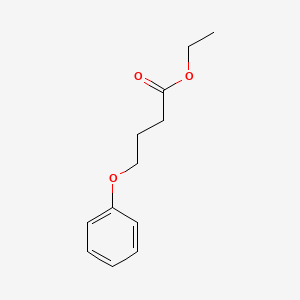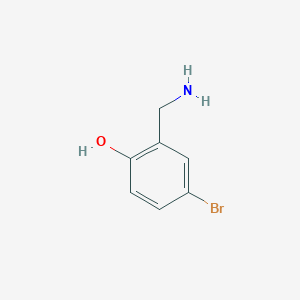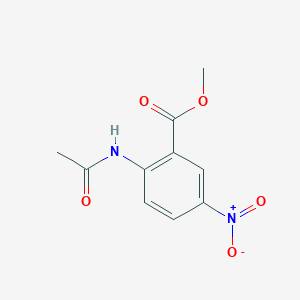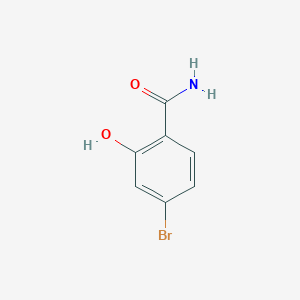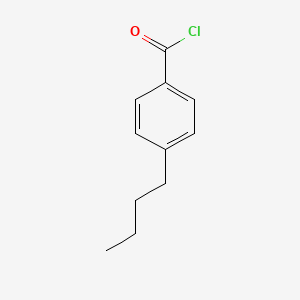
Chlorure de 4-butylbenzoyle
Vue d'ensemble
Description
{11})H({13})ClO. It is a colorless to slightly yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of a butyl group attached to the para position of the benzoyl chloride structure.
Applications De Recherche Scientifique
4-Butylbenzoyl chloride is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the preparation of polymers and pharmaceuticals.
Biology: Used in the modification of biomolecules for studying biological processes.
Medicine: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and dyes.
Mécanisme D'action
Target of Action
4-Butylbenzoyl chloride is a chemical compound used in the synthesis of various organic compounds . It does not have a specific biological target, as it is not a drug or a biologically active compound. Instead, it is used as a reagent in chemical reactions, where it can react with various substrates.
Mode of Action
As a benzoyl chloride derivative, 4-Butylbenzoyl chloride is an acyl chloride. Acyl chlorides are highly reactive substances used in organic synthesis. They can react with a wide range of nucleophiles, including alcohols, amines, and carboxylic acids, to form esters, amides, and other acyl derivatives .
Biochemical Pathways
Its role is confined to the realm of synthetic chemistry, where it is used to introduce the butylbenzoyl group into other molecules .
Result of Action
The primary result of 4-Butylbenzoyl chloride’s action is the formation of new organic compounds. For example, it has been used in the synthesis of 2,5-bis[(4-butylbenzoyl)oxy]styrene, a type of monomer .
Action Environment
The action of 4-Butylbenzoyl chloride is highly dependent on the reaction conditions. Factors such as temperature, solvent, and the presence of other reagents can significantly influence the outcome of the reaction . It should be noted that 4-Butylbenzoyl chloride is a hazardous material that can cause eye damage and skin corrosion, and should be handled with appropriate safety measures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Butylbenzoyl chloride can be synthesized through the Friedel-Crafts acylation of butylbenzene with phosgene or thionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In industrial settings, 4-Butylbenzoyl chloride is produced by the chlorination of 4-butylbenzoic acid using thionyl chloride or oxalyl chloride. The reaction is carried out under controlled temperatures to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Butylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-butylbenzoic acid and hydrochloric acid.
Reduction: It can be reduced to 4-butylbenzyl alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Amines: Reaction with primary or secondary amines under mild conditions to form amides.
Alcohols: Reaction with alcohols in the presence of a base to form esters.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed:
Amides: From reaction with amines.
Esters: From reaction with alcohols.
4-Butylbenzoic Acid: From hydrolysis.
4-Butylbenzyl Alcohol: From reduction.
Comparaison Avec Des Composés Similaires
4-Butylbenzoyl chloride can be compared with other benzoyl chloride derivatives such as:
- 4-Ethylbenzoyl Chloride
- 4-Pentylbenzoyl Chloride
- 4-Methoxybenzoyl Chloride
- 4-tert-Butylbenzoyl Chloride
Uniqueness: The uniqueness of 4-Butylbenzoyl chloride lies in its specific butyl substitution, which imparts distinct physical and chemical properties compared to other benzoyl chloride derivatives. This substitution affects its reactivity and the types of products formed in chemical reactions.
By understanding the detailed properties and applications of 4-Butylbenzoyl chloride, researchers can effectively utilize this compound in various scientific and industrial fields.
Propriétés
IUPAC Name |
4-butylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOWCSJYDCPVDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067413 | |
| Record name | Benzoyl chloride, 4-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28788-62-7 | |
| Record name | 4-Butylbenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28788-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl chloride, 4-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028788627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl chloride, 4-butyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoyl chloride, 4-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-butylbenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-butylbenzoyl chloride in modifying the surface of porous silicon?
A1: 4-Butylbenzoyl chloride acts as an acylating agent, attaching its acyl group (4-butylbenzoyl) to the porous silicon surface. This process occurs after the initial reaction of porous silicon with an aryllithium reagent like phenyllithium. [, ] The aryllithium reagent cleaves Si-Si bonds on the surface, creating Si-aryl and reactive Si-Li species. 4-Butylbenzoyl chloride then reacts with the Si-Li species, replacing the lithium with the 4-butylbenzoyl group and forming a Si-O bond. [, ] This acylation is crucial as it helps to reduce the rate of air oxidation of the porous silicon surface compared to leaving the Si-Li species unreacted. []
Q2: How does functionalizing porous silicon with 4-butylbenzoyl chloride impact its photoluminescence?
A2: While the research doesn't directly investigate the specific impact of 4-butylbenzoyl chloride on photoluminescence, it indicates that functionalizing porous silicon with aryllithium reagents, in general, significantly reduces its photoluminescence. [, ] This reduction likely stems from the alteration of the silicon surface and its electronic properties due to the formation of new Si-C and Si-O bonds. Further research is needed to determine the precise effect of the 4-butylbenzoyl group on the photoluminescent properties of porous silicon.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

